molecular formula C20H23NO2 B15200913 Pentyl (E)-(2-styrylphenyl)carbamate

Pentyl (E)-(2-styrylphenyl)carbamate

Cat. No.: B15200913
M. Wt: 309.4 g/mol
InChI Key: ZWXVWVQYQYKJJB-CCEZHUSRSA-N
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Description

Pentyl (E)-(2-styrylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes a pentyl group and a styrylphenyl moiety, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl (E)-(2-styrylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of a substituted phenol with a carbamoyl chloride in the presence of a base. Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .

Industrial Production Methods

Industrial production of carbamates, including this compound, often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also employ catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Pentyl (E)-(2-styrylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pentyl (E)-(2-styrylphenyl)carbamate involves its interaction with specific molecular targets. For instance, it may act as an antioxidant by scavenging free radicals through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SETPT) . These interactions help reduce oxidative stress and protect cells from damage. Additionally, the compound may inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pentyl (E)-(2-styrylphenyl)carbamate include other carbamates such as ethyl carbamate and methyl carbamate. These compounds share the carbamate functional group but differ in their substituents and overall structure .

Uniqueness

What sets this compound apart is its unique combination of a pentyl group and a styrylphenyl moiety. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other carbamates may not fulfill .

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

pentyl N-[2-[(E)-2-phenylethenyl]phenyl]carbamate

InChI

InChI=1S/C20H23NO2/c1-2-3-9-16-23-20(22)21-19-13-8-7-12-18(19)15-14-17-10-5-4-6-11-17/h4-8,10-15H,2-3,9,16H2,1H3,(H,21,22)/b15-14+

InChI Key

ZWXVWVQYQYKJJB-CCEZHUSRSA-N

Isomeric SMILES

CCCCCOC(=O)NC1=CC=CC=C1/C=C/C2=CC=CC=C2

Canonical SMILES

CCCCCOC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2

Origin of Product

United States

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